molecular formula C15H10Cl2N2O5 B3512084 Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoate CAS No. 5729-25-9

Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B3512084
CAS No.: 5729-25-9
M. Wt: 369.2 g/mol
InChI Key: WFDVVEIJQHMVHI-UHFFFAOYSA-N
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Description

Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C15H10Cl2N2O5. This compound is characterized by the presence of a nitro group, a carbamoyl group, and a methyl ester group attached to a benzoate ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 3-amino-5-nitrobenzoic acid with 2,4-dichlorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, suitable solvents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoate is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the area of anti-inflammatory and anticancer agents.

    Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-4-nitrobenzoate
  • Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-6-nitrobenzoate
  • Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-chlorobenzoate

Uniqueness

Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate ring, which influences its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl ester) groups provides a unique balance that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O5/c1-24-15(21)9-4-8(5-11(6-9)19(22)23)14(20)18-13-3-2-10(16)7-12(13)17/h2-7H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDVVEIJQHMVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361602
Record name ST008851
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5729-25-9
Record name ST008851
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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